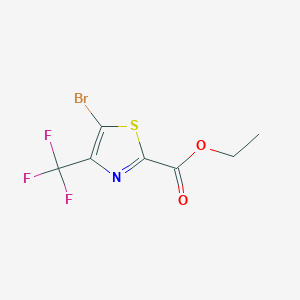

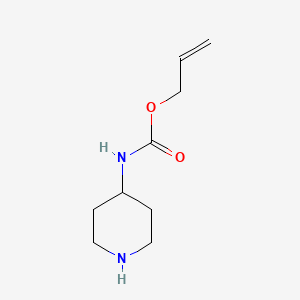

![molecular formula C43H85N2O9P B1504118 2-[(6-氮杂六环甲基)氨基]乙基 (2R)-2,3-双(十六烷酰氧基)丙基磷酸 CAS No. 115288-21-6](/img/structure/B1504118.png)

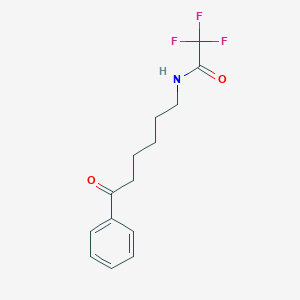

2-[(6-氮杂六环甲基)氨基]乙基 (2R)-2,3-双(十六烷酰氧基)丙基磷酸

描述

16:0 Caproylamine PE belongs to the class of head group modified functionalized lipids, which are commonly used as reporting molecules. Caproylamine is a lipid with free amino group on the lipid head. This free amino group enables 16:0 caproylamine PE to interact with biomolecules that are important for drug delivery or target tissue specificity.

16:0 Caproylamine PE is a head group modified functionalized lipid. Caproylamine is a lipid containing free amino group on the lipid head, providing the flexibility to bind biomolecules that are important for drug delivery or target tissue specificity.

科学研究应用

新型磷酸三酯的合成和生物学特性

合成了新型芳基双(3'-O-乙酰胸苷-5'-基)磷酸衍生物,以研究可在生理条件下水解成双(核苷-5'-基)磷酸的化合物。这些化合物,包括 4-(甲磺酰基)苯基衍生物,因其抗疱疹病毒效应而受到评估,表明它们作为病毒治疗前药的潜力。然而,一些化合物被观察到具有毒性,这归因于细胞穿透后副产物的释放 (Farrow 等人,1990)。

药用化学中的膦酸酯和膦酸酯前药

这篇综述重点关注具有生物活性的膦酸酯及其应用,重点介绍非环核苷膦酸酯 (ANP) 及其衍生物作为抗病毒药物和治疗病毒感染的潜在候选药物。具有改善药代动力学的 ANP 前药显示出有希望的临床应用潜力,表明膦酸基团在药用化学中的重要性 (Krečmerová 等人,2022)。

新型智能自修复磷酸铈基缓蚀剂

一项关于三(双(2-乙基己基)磷酸)铈作为 AZ31 镁合金新型缓蚀剂的研究表明了其在保护涂层中的潜力。该缓蚀剂表现出优异的耐腐蚀性和循环 pH 值依赖性耐腐蚀性,强调了磷酸盐基化合物在材料科学中的实用性 (Calado 等人,2020)。

合成 2-[氨基酸酯/双-(2-氯乙基)氨基]-6-甲基-4H-1,3,2-二氧杂磷杂(5,4-b)吡啶 2-硫化物

这项研究详细介绍了新型 2-[氨基酸酯/双-(2-氯乙基)氨基]-6-甲基-4H-1,3,2-二氧杂磷杂(5,4-b)吡啶 2-硫化物的合成,这些化合物可能在开发具有潜在生物活性的新化合物方面具有应用。化学结构通过各种分析技术表征,突出了含磷化合物在化学合成中的多样性 (Reddy 等人,2004)。

作用机制

Target of Action

Amines, which are part of the compound’s structure, are known to act as nucleophiles . They can interact with various biological targets, such as enzymes and receptors, and influence their function.

Mode of Action

The compound’s interaction with its targets can be influenced by its amine group. Amines are weak bases and good nucleophiles, meaning they can donate an electron pair to an electrophile . This can result in the formation of new bonds and changes in the target molecule’s structure and function .

Biochemical Pathways

Amines can participate in various reactions, such as the formation of imine derivatives when they react with aldehydes and ketones . These reactions can influence multiple biochemical pathways and have downstream effects.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s ionization state and, therefore, its reactivity . Additionally, factors such as temperature and the presence of other molecules can influence the compound’s stability and interactions with its targets.

属性

IUPAC Name |

2-(6-azaniumylhexanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H85N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-42(47)51-38-40(39-53-55(49,50)52-37-36-45-41(46)32-28-27-31-35-44)54-43(48)34-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39,44H2,1-2H3,(H,45,46)(H,49,50)/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLBQYFFAUWDCA-RRHRGVEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H85N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677162 | |

| Record name | 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115288-21-6 | |

| Record name | 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

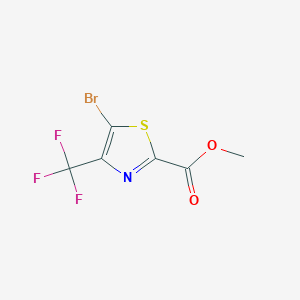

![7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1504080.png)

![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)